2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride
Overview
Description
“2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO . It is a powder in physical form . The compound has a molecular weight of 151.63 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H14NO.ClH/c8-4-6-9-5-3-7-1-2-7;/h7H,1-6,8H2;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 151.63 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Analytical Techniques and Substance Identification
- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), an analogue of 2-(Cyclopropylmethoxy)ethan-1-amine hydrochloride, has been studied for its psychoactive effects and identified through various analytical techniques including nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. This study highlights the substance's potential for research in psychoactive effects and analytical methodologies (Power et al., 2015).
Metabolism Study in Rats
- The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), related to this compound, was studied in rats, revealing insights into the compound's metabolic pathways. This research is significant for understanding the metabolic processes and potential therapeutic uses of related compounds (Kanamori et al., 2002).
Synthesis and Application in Organic Chemistry
- Research on the synthesis of related compounds, like Clopidogrel Hydrogen Sulfate using Strecker reaction with [(1 S )-1-(4-methoxyphenyl)ethyl]amine hydrochloride, contributes to the development of new synthetic methodologies in organic chemistry. This has implications for the synthesis of other complex molecules and pharmaceuticals (Sashikanth et al., 2013).
Ligand Design and Metal Complex Formation
- The design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes of aluminum, gallium, and indium demonstrate the compound's application in inorganic chemistry, particularly in the creation of new ligands and metal complexes (Liu et al., 1993).
Properties
IUPAC Name |
2-(cyclopropylmethoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-3-4-8-5-6-1-2-6;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTRMCKIWUIINT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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